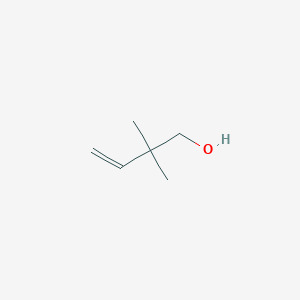

2,2-Dimethylbut-3-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethylbut-3-en-1-ol, also known as 2,2-dimethylbutanol, is a volatile, flammable, colorless liquid with a faint odor. It is a saturated aliphatic alcohol with a boiling point of 175°C and a melting point of -88°C. This compound is an important intermediate in the production of pharmaceuticals and other organic compounds. It is also used in the manufacture of solvents, fragrances, and lubricants.

Scientific Research Applications

Spectral Reconstruction of In Situ FTIR Spectroscopic Reaction Data

The chemical 2,2-Dimethylbut-3-en-1-ol is used in spectroscopic studies, such as the spectral reconstruction of in situ Fourier Transform Infrared (FTIR) spectroscopic reaction data. The Band-Target Entropy Minimization (BTEM) technique applied to these studies facilitates the recovery of pure component spectra of the species present in catalytic processes. This method was demonstrated to be effective in identifying minor species in the reaction, providing a detailed in situ spectroscopic identification system for catalytic studies (Li, Widjaja, & Garland, 2003).

Kinetics and Thermal Decomposition

Understanding the Kinetics of Thermal Decomposition

The kinetics of the thermal decomposition of similar compounds, like 2,3-epoxy-2,3-dimethylbutane, has been studied. These studies involve computational methods using density functional theory and include kinetic rate constants and branching ratios under various conditions. The results help in understanding the thermal decomposition pathways and the stability of the compounds at different temperatures and pressures (Shiroudi & Zahedi, 2016).

Molecular Dynamics in Solid States

Dynamics in Plastic Crystalline Phases

The dynamics of isomeric alcohols, including 2,2-Dimethylbutan-1-ol, in their solid-state polymorphism has been a subject of research. Techniques like fast field cycling 1H NMR relaxometry provide quantitative information on internal motions, overall molecular reorientations, and molecular self-diffusion in these compounds. These studies give insights into the phase behavior and dynamic properties of these substances in their liquid and plastic crystalline phases (Carignani et al., 2018).

Application in Organocatalysis

NMR Assignment of a Derivative of a New Chiral Organocatalyst

Research includes the synthesis and NMR characterization of new organocatalysts for asymmetric Michael addition reactions. These studies are important for understanding the catalytic mechanisms and for the assignments of similar chemicals, which can be crucial for the development of new catalytic processes (Yan-fang, 2008).

Safety and Hazards

The safety data sheet for “2,2-Dimethylbut-3-en-1-ol” indicates that it is a flammable liquid and vapour. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Mechanism of Action

Mode of Action

It’s known that the compound can be involved in diverse applications, including the synthesis of pharmaceuticals, flavorings, and agrochemicals. The exact interaction with its targets and the resulting changes are subject to further scientific investigation .

Biochemical Pathways

It’s plausible that the compound might influence several pathways due to its potential use in pharmaceutical synthesis. More detailed studies are required to elucidate the exact biochemical pathways and their downstream effects .

Pharmacokinetics

Information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Dimethylbut-3-en-1-ol is currently limited. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

Given its potential use in pharmaceutical synthesis, it’s likely that the compound could have diverse effects at the molecular and cellular levels. More research is needed to describe these effects in detail .

properties

IUPAC Name |

2,2-dimethylbut-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h4,7H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVDVZPJMSRRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918-83-2 |

Source

|

| Record name | 2,2-dimethylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

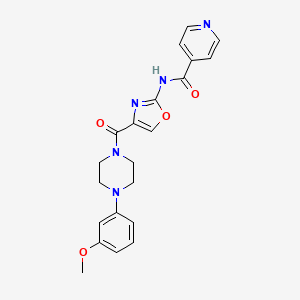

![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)

![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)

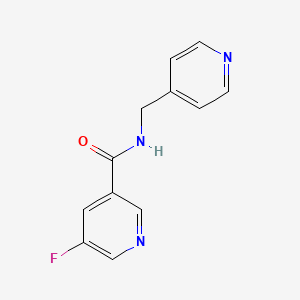

![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)

![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

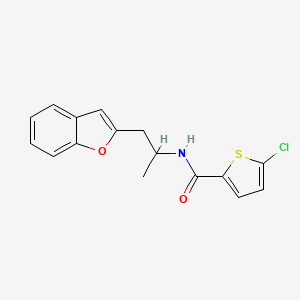

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)